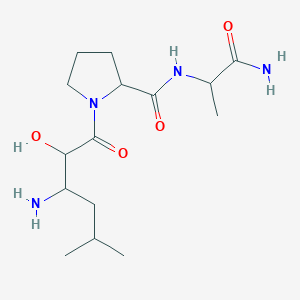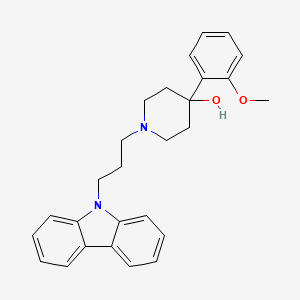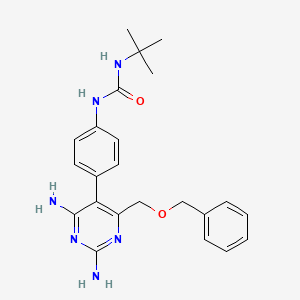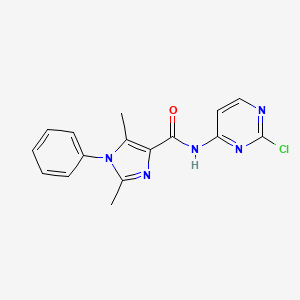![molecular formula C18H23FN2O2 B10771105 [3H]robalzotan](/img/structure/B10771105.png)
[3H]robalzotan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It was initially investigated by AstraZeneca for its potential as an antidepressant and later for other indications such as irritable bowel syndrome . The compound has shown the ability to completely reverse the autoreceptor-mediated inhibition of serotonin release induced by selective serotonin reuptake inhibitors like citalopram in rodent studies .
Méthodes De Préparation
The synthesis of [3H]robalzotan involves several steps:
Esterification: 4-fluoro-3-hydroxybenzoic acid is esterified with trimethyl orthoformate and sulfuric acid to give the methyl ester.
Condensation: The methyl ester is condensed with propargyl bromide using potassium carbonate in acetone, yielding the corresponding ether.
Cyclization: The ether is cyclized by heating in N,N-diethylaniline to form 8-fluoro-2H-1-benzopyran-5-carboxylic acid methyl ester.
Hydrolysis: The methyl ester is hydrolyzed with sodium hydroxide in refluxing ethanol to produce the free acid.
Amidation: The free acid is reacted with thionyl chloride and then with ammonia to form the carboxamide.
Nitration: The carboxamide is nitrated with sodium nitrite and iodine to yield 8-fluoro-3-nitro-2H-1-benzopyran-5-carboxamide.
Hydrogenation: The nitro compound undergoes hydrogenation with sodium borohydride in isopropanol to produce the 3,4-dihydro compound, which is further reduced at the nitro group with hydrogen and Raney nickel in ethanol/tetrahydrofuran to provide racemic 3-amino-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamide.
Optical Resolution: The racemic compound is resolved with L-(+)-tartaric acid to obtain the 3®-amino derivative.
Analyse Des Réactions Chimiques
[3H]robalzotan undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or hydrogen with a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrogenation: The compound can be hydrogenated using hydrogen gas and a catalyst like Raney nickel or palladium on carbon.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying selective 5-HT1A receptor antagonists.
Biology: The compound is used in research to understand the role of 5-HT1A receptors in serotonin release and its implications in mood regulation.
Medicine: Initially investigated as a potential antidepressant, it has also been studied for its effects on irritable bowel syndrome and other gastrointestinal disorders
Mécanisme D'action
[3H]robalzotan exerts its effects by selectively antagonizing the 5-HT1A receptor. This receptor is involved in the autoreceptor-mediated inhibition of serotonin release. By blocking this receptor, this compound can reverse the inhibition of serotonin release induced by selective serotonin reuptake inhibitors, thereby increasing serotonin levels in the synaptic cleft .
Comparaison Avec Des Composés Similaires
[3H]robalzotan is similar to other 5-HT1A receptor antagonists such as ebalzotan and UH-301. it is unique in its high selectivity and ability to completely reverse the autoreceptor-mediated inhibition of serotonin release. This makes it a valuable tool for studying the role of 5-HT1A receptors in various physiological and pathological processes .
Similar Compounds
Ebalzotan: Another selective 5-HT1A receptor antagonist with similar applications.
UH-301: A compound with similar receptor binding characteristics but different pharmacological profiles.
Propriétés
Formule moléculaire |
C18H23FN2O2 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
(3R)-3-[di(cyclobutyl)amino]-8-fluoro-6-tritio-3,4-dihydro-2H-chromene-5-carboxamide |
InChI |
InChI=1S/C18H23FN2O2/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12/h7-8,11-13H,1-6,9-10H2,(H2,20,22)/t13-/m1/s1/i7T |
Clé InChI |
MQTUXRKNJYPMCG-FZQCOGARSA-N |
SMILES isomérique |
[3H]C1=CC(=C2C(=C1C(=O)N)C[C@H](CO2)N(C3CCC3)C4CCC4)F |
SMILES canonique |
C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)
![N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771069.png)
![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)

![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)
![[1,3-Bis(2,4-dichlorophenyl)-2-phosphonopropan-2-yl]phosphonic acid](/img/structure/B10771088.png)


![5-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-8-[4-(tritritiomethyl)piperazin-1-yl]chromene-2-carboxamide](/img/structure/B10771099.png)